3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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Overview
Description
3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro-fused structure. This compound belongs to the class of spiroquinazolines, which are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves the condensation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-4(6H)-one with various halides in the presence of potassium hydroxide (KOH). The reaction is carried out in anhydrous ethanol under reflux conditions for 10-12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form various spiro-fused derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and potassium hydroxide (KOH).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation
Major Products
The major products formed from these reactions include various spiro-fused derivatives, sulfoxides, and sulfones, which exhibit different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise in antibacterial and antitumor studies, making it a candidate for further biological research
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, particularly in the treatment of bacterial infections and cancer
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spiro-fused structure and sulfur-containing moiety. These interactions can disrupt cellular processes, leading to antibacterial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound has a similar spiro-fused structure but with a benzyl group instead of an ethyl group.
2-Sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones: These compounds have similar sulfur-containing moieties and exhibit comparable biological activities.
Uniqueness
3-ETHYL-2-[(2-PHENYLETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is unique due to its specific ethyl and phenylethyl substituents, which contribute to its distinct biological activities and chemical reactivity. These structural features make it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H28N2OS |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-ethyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-2-28-24(29)22-23(27-25(28)30-17-14-19-10-4-3-5-11-19)21-13-7-6-12-20(21)18-26(22)15-8-9-16-26/h3-7,10-13H,2,8-9,14-18H2,1H3 |
InChI Key |
GWUZTCPCMMBEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCCC5=CC=CC=C5 |
Origin of Product |
United States |
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